molecular formula C11H17NO2 B1527298 [2-(2-Methoxyethoxy)-4-methylphenyl]methanamine CAS No. 1249721-27-4

[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine

Cat. No.: B1527298
CAS No.: 1249721-27-4
M. Wt: 195.26 g/mol
InChI Key: PXPRWLRSXGSTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Biological Activity

[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine, a compound with potential biological significance, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, alongside its mechanisms of action.

The compound is characterized by its methoxyethoxy group and a methyl-substituted phenyl ring, which contribute to its unique chemical behavior. Its structure can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate cellular pathways, leading to various biological effects. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cellular metabolism.
  • Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:

  • E. coli
  • S. aureus
  • E. faecalis

The minimum inhibitory concentration (MIC) values for these bacteria suggest potent antibacterial activity, comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
E. coli62.5
S. aureus78.12
E. faecalis75.0

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)

Studies report IC50 values indicating the concentration required to inhibit cell growth by 50%. The results are summarized in the table below:

Cell LineIC50 (µM)
HeLa226
A549242.52

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against methicillin-resistant S. aureus (MRSA) demonstrated significant antibacterial activity, highlighting its potential as a treatment option for resistant bacterial infections .
  • Anticancer Research : In a comparative study of various compounds against HeLa and A549 cell lines, this compound showed promising results, indicating its potential role in cancer therapy .

Properties

IUPAC Name

[2-(2-methoxyethoxy)-4-methylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9-3-4-10(8-12)11(7-9)14-6-5-13-2/h3-4,7H,5-6,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPRWLRSXGSTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.